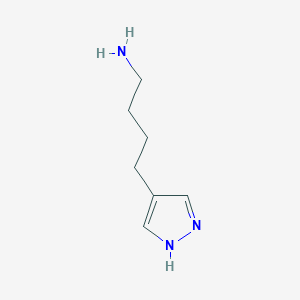

4-(1H-pyrazol-4-yl)butan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-4-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-4-2-1-3-7-5-9-10-6-7/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWBFGDJZLMFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 1h Pyrazol 4 Yl Butan 1 Amine

Retrosynthetic Analysis of the 4-(1H-pyrazol-4-yl)butan-1-amine Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, two primary disconnection strategies can be envisioned.

The first approach involves a functional group interconversion (FGI) followed by a carbon-carbon (C–C) bond disconnection between the pyrazole (B372694) ring and the butyl side chain. This simplifies the target molecule into a 4-substituted pyrazole synthon (or its synthetic equivalent, such as 4-iodopyrazole) and a four-carbon chain with an amino group equivalent. This strategy is advantageous as it allows for the use of pre-functionalized, commercially available pyrazole building blocks.

A second, more classical approach, disconnects the bonds within the pyrazole ring itself. This strategy traces the pyrazole back to a hydrazine (B178648) precursor and a 1,3-dicarbonyl compound or its synthetic equivalent. longdom.orgadvancechemjournal.com In this case, the 1,3-dicarbonyl precursor would already contain the four-carbon side chain, likely with a protected amine or a group that can be converted to an amine, such as a nitrile.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through various classical and modern routes, focusing on either building the pyrazole ring with the side chain already present or attaching the side chain to a pre-formed pyrazole core.

Cyclization Reactions in Pyrazole Ring Formation

The most established method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govmdpi.com To form a 4-substituted pyrazole like the target molecule, a suitably substituted diketone is required. For instance, a precursor such as a 3-substituted hexane-2,4-dione derivative bearing a protected amine on the side chain could be reacted with hydrazine.

Another powerful method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. nih.govnih.gov While highly effective for certain substitution patterns, controlling the regioselectivity to obtain the desired 4-substituted isomer can be a challenge. Sydnones, a class of mesoionic compounds, can also react with alkynes in a [3+2] cycloaddition to form pyrazoles, often with high regioselectivity. nih.gov

A plausible cyclization pathway could start from the condensation of hydrazine with a β-keto nitrile containing the butylamine (B146782) precursor, which upon cyclization and subsequent reduction of the nitrile would yield the target compound.

Functional Group Interconversions on the Butyl Amine Chain

Functional group interconversions (FGIs) are crucial for introducing the primary amine onto the butyl chain, especially when the amine functionality is incompatible with the conditions used for pyrazole ring formation or modification. vanderbilt.edu A common strategy involves synthesizing the pyrazole with a more stable precursor to the amine, such as a nitrile, azide, or a protected amine.

A typical sequence might involve:

Alkylation/Coupling: Starting with a pre-formed 4-halopyrazole (e.g., 4-iodopyrazole), a four-carbon chain can be introduced via cross-coupling reactions like the Suzuki or Sonogashira reaction. For example, coupling with 4-(Boc-amino)-1-butyne followed by hydrogenation would install the protected aminobutyl chain.

Reduction: The terminal functional group is then converted to the amine. Nitriles (R-CN) and azides (R-N₃) are readily reduced to primary amines (R-CH₂NH₂) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). vanderbilt.edu

Deprotection: If a protecting group like tert-butoxycarbonyl (Boc) or phthalimide (B116566) is used, a final deprotection step is required to reveal the primary amine.

| Starting Material | Reaction Sequence | Intermediate Functional Group | Final Step |

|---|---|---|---|

| 4-Iodopyrazole (B32481) + 4-Pentyn-1-ol | 1. Sonogashira Coupling 2. Hydrogenation | Primary Alcohol (-CH₂OH) | 1. Tosylation 2. Azide Substitution 3. Reduction |

| 4-Bromopyrazole + 4-Bromobutyronitrile | 1. Grignard Formation 2. Cu-catalyzed Coupling | Nitrile (-CN) | LiAlH₄ or H₂/Catalyst Reduction |

| 4-Iodopyrazole + N-Boc-3-buten-1-amine | 1. Heck Coupling 2. Hydrogenation | Protected Amine (-NHBoc) | Acid-catalyzed Deprotection (e.g., TFA) |

Multi-component Reactions for Pyrazole-Amine Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. mdpi.comtandfonline.comrsc.org Several MCRs have been developed for the synthesis of substituted pyrazoles. longdom.orgnih.gov For example, a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative can yield highly functionalized 5-aminopyrazoles. mdpi.comrsc.org While a direct MCR for this compound is not explicitly reported, the principles can be adapted. One could envision a reaction involving a precursor containing the C4-amine chain, such as an appropriately substituted aldehyde or β-ketoester, reacting with hydrazine and another component to rapidly assemble the core structure.

| Reaction Name/Type | Components | Catalyst/Conditions | Resulting Pyrazole Type |

|---|---|---|---|

| Four-Component Synthesis | Aldehyde, Hydrazine, β-Ketoester, Malononitrile | Piperidine (B6355638), Water, RT | Densely substituted pyrano[2,3-c]pyrazoles. mdpi.com |

| Three-Component Synthesis | 1,3-Dione, N,N-dimethylformamide dimethyl acetal, Hydrazine | Acetic Acid, Water, Microwave | Substituted pyrazoles. mdpi.com |

| Titanium-mediated MCR | Alkyne, Nitrile, Ti imido complex | TEMPO (oxidant), Heat | Multisubstituted pyrazoles via N-N bond formation. nih.gov |

| Iodine-mediated Cascade | Phenylhydrazine, 3-Aminocrotononitrile, Thiol | Iodine, Solvent-free | Amino pyrazole thioethers. rsc.org |

Role of Precursors and Building Blocks in Efficient Synthesis

The efficiency of any synthetic route to this compound heavily relies on the availability and reactivity of key precursors and building blocks. enamine.netbeilstein-journals.org

Hydrazine and Derivatives: Hydrazine hydrate (B1144303) is the fundamental building block for the two nitrogen atoms of the pyrazole ring in classical syntheses. longdom.orgmdpi.com Substituted hydrazines, like methylhydrazine, allow for the direct installation of an N1-substituent. nih.gov

1,3-Dielectrophiles: This broad class includes 1,3-diketones, β-ketoesters, and α,β-unsaturated carbonyl compounds. nih.govmdpi.com The choice of dielectrophile dictates the substitution pattern on the pyrazole's carbon atoms. For the target molecule, a key precursor would be a 1,3-dicarbonyl compound bearing the four-carbon side chain, such as 3-(4-aminobutyl)-pentane-2,4-dione or a derivative with a protected amine.

Functionalized Pyrazoles: For syntheses that build the side chain onto an existing ring, building blocks like 4-bromo- or 4-iodopyrazole are critical. chemicalregister.com These compounds are commercially available or can be synthesized and serve as versatile handles for cross-coupling reactions.

Side-Chain Precursors: Building blocks for the butylamine chain include compounds like 4-chlorobutanenitrile, N-Boc-4-bromobutylamine, or 4-pentyn-1-ol, which contain the necessary carbon skeleton and a functional group for attachment and subsequent conversion to the amine. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing product yield, minimizing side reactions, and ensuring the practicality of a synthetic route. researchgate.net For pyrazole synthesis, several parameters are typically fine-tuned.

Catalyst: The choice of catalyst can dramatically influence reaction rates and regioselectivity. In Knorr-type condensations, acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) are often used to promote the initial condensation and subsequent cyclization. mdpi.comsci-hub.se In MCRs, a wide variety of catalysts, from simple organic bases like piperidine to transition metals, have been employed. mdpi.comnih.gov

Solvent: The solvent can affect reactant solubility and reaction pathways. While traditional syntheses often use alcohols like ethanol (B145695) or polar aprotic solvents like DMF, modern "green" chemistry approaches favor water or solvent-free conditions. longdom.orgmdpi.com

Temperature and Reaction Time: These parameters are often interdependent. Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes while often improving yields by providing rapid and uniform heating. mdpi.commdpi.com For other reactions, precise temperature control is needed to prevent side-product formation. For example, the condensation of arylhydrazines with certain diketones at ambient temperature in N,N-dimethylacetamide can provide higher regioselectivity and yields compared to reactions in ethanol. nih.govmdpi.com

An example of optimizing a three-component synthesis of pyrazole derivatives might involve screening various catalysts and solvents, as illustrated in the hypothetical table below.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 80 | 12 | 35 |

| 2 | Acetic Acid | Ethanol | 80 | 8 | 68 |

| 3 | Piperidine | Ethanol | 80 | 6 | 75 |

| 4 | p-TSA | Toluene | 110 | 5 | 82 |

| 5 | p-TSA | Dioxane | 100 | 5 | 79 |

| 6 | p-TSA | Toluene | 110 (Microwave) | 0.5 | 91 |

Derivatization and Analog Synthesis of 4 1h Pyrazol 4 Yl Butan 1 Amine

Strategies for Structural Modification of the Pyrazole (B372694) Ring System

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of the resulting compounds. chim.it Modifications can be strategically introduced at the nitrogen atoms or the carbon atoms of the ring.

N-Substitution of the Pyrazole Nitrogen

The nitrogen atoms of the pyrazole ring are key sites for derivatization. N-substitution can alter the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its interaction with biological targets.

A variety of substituents can be introduced on the pyrazole nitrogen. Common strategies involve the reaction of the NH-pyrazole with alkyl or aryl halides. For instance, N-aryl pyrazoles can be synthesized through copper-catalyzed reactions of enaminones, hydrazine (B178648), and aryl halides. beilstein-journals.org Another approach involves the direct use of primary amines as the source of the N-substituent, which offers a broad range of potential products. nih.gov Research has shown that N-substituted pyrazoles can act as metal-coordinating directing groups in transition-metal-catalyzed reactions, highlighting their synthetic utility. nih.gov

The synthesis of N-substituted pyrazoles can also be achieved through multi-step sequences. For example, a four-step continuous flow process has been developed for the conversion of anilines into N-aryl pyrazoles. mdpi.com This method avoids the isolation of potentially hazardous intermediates, making it a safer and more efficient approach. mdpi.com

Table 1: Examples of N-Substituted Pyrazole Derivatives

| Substituent | Synthetic Method | Reference |

|---|---|---|

| N-Aryl | Copper-catalyzed three-component synthesis | beilstein-journals.org |

| N-Alkyl | Direct reaction with primary aliphatic amines | nih.gov |

| N-Aryl | Four-stage multistep continuous-flow production from anilines | mdpi.com |

Substitutions at the 3- and 5-Positions of the Pyrazole Ring

The synthesis of 3,5-disubstituted pyrazoles is often achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a classic method known as the Knorr synthesis. beilstein-journals.orgnih.gov Modifications to this method, such as using iodine as a halogenating agent, can enhance the cyclization process. nih.gov Continuous-flow synthesis has also been employed to produce 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate. mdpi.comrsc.org

The regioselectivity of these substitutions is a critical aspect of the synthesis. For example, the reaction of N-tosylhydrazones with unactivated bromovinyl acetals provides a regioselective route to 3,5-disubstituted pyrazoles. thieme.de The choice of catalyst and reaction conditions can also direct the substitution to a specific position. For instance, copper triflate has been used to catalyze the condensation of chalcones with hydrazines to yield 1,3,5-trisubstituted pyrazoles. nih.gov

The electronic nature of the substituents at the 3- and 5-positions can affect the basicity of the pyrazole ring. mdpi.com Electron-donating groups at the C3 position have been shown to increase the basicity of the ring. mdpi.com

Table 2: Synthetic Approaches for 3,5-Disubstituted Pyrazoles

| Synthetic Method | Key Features | Reference |

|---|---|---|

| Knorr Synthesis | Cyclocondensation of 1,3-dicarbonyls and hydrazines. | beilstein-journals.orgnih.gov |

| Continuous-Flow Synthesis | Reaction of terminal alkynes and hydrazine. | mdpi.comrsc.org |

| Regioselective 1,3-Dipolar Cycloaddition | In situ generation of diazo compounds from N-tosylhydrazones. | thieme.de |

| Copper-Catalyzed Condensation | Use of chalcones and hydrazines. | nih.gov |

Modifications of the Butane (B89635) Amine Chain

The butane amine chain of 4-(1H-pyrazol-4-yl)butan-1-amine provides another avenue for structural modification. Changes to the amine group or the length and branching of the alkyl chain can influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.

Amine Group Derivatization (e.g., acylation, sulfonylation)

The primary amine group is a reactive handle that can be readily derivatized. Acylation and sulfonylation are common transformations that can introduce a variety of functional groups, potentially leading to new interactions with biological targets.

Chain Length and Branching Variations

Varying the length and branching of the alkane chain connecting the pyrazole ring and the amine group can systematically probe the spatial requirements of the binding pocket of a target protein. Homologation of an alkyl chain on a pyrazole ring has been shown to increase biological activity in some cases. researchgate.net

Synthetic strategies to achieve these variations often involve starting with different pyrazole-substituted building blocks. For example, pyrazole derivatives with different alkyl chain lengths at the 5-position have been synthesized and evaluated for their biological activities. researchgate.net The introduction of branching can also be explored to optimize the steric fit of the molecule within a binding site.

Hybridization Strategies with Other Pharmacophores

Hybridization involves combining the this compound scaffold with other known pharmacophores to create new molecules with potentially synergistic or novel biological activities. This strategy has been successfully employed in the design of various therapeutic agents. nih.gov

For instance, pyrazole-based hybrid molecules have been designed based on the structural features of existing drugs. nih.gov One study reported the synthesis of pyrazole-based hybrids with the MDR modulator propafenone, resulting in compounds with significant interactions with P-glycoprotein. nih.gov Another approach involves the synthesis of triazole-pyrazole hybrids, which have shown potential as inhibitors of specific kinases. kit.edu

The synthesis of these hybrid molecules often involves multi-step reaction sequences. For example, a copper-catalyzed azide-alkyne cycloaddition (click reaction) has been used to link a pyrazole unit to a triazole unit. kit.edu

Table 3: Examples of Pyrazole Hybridization Strategies

| Hybrid Pharmacophore | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Propafenone | Solvent-based regioselective synthesis | MDR modulation | nih.gov |

| Triazole | Copper-catalyzed azide-alkyne cycloaddition | Kinase inhibition | kit.edu |

Combinatorial Approaches in Analog Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large, structurally diverse libraries of compounds, which is a highly valuable strategy in medicinal chemistry and drug discovery. For analogs of this compound, combinatorial approaches focus on systematically modifying different parts of the molecule—the pyrazole ring, the butylamine (B146782) side chain, or by introducing various substituents—to create a multitude of derivatives. These libraries are then used to explore structure-activity relationships. The primary techniques employed are parallel synthesis in either the solution phase or on a solid phase.

A notable example of a combinatorial approach is the parallel solution-phase synthesis used to generate a library of 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols, which are close structural analogs of this compound. nih.gov This strategy involves a "ring switching" transformation of N-protected α-enamino lactams with a diverse set of monosubstituted hydrazines. nih.gov

The general synthetic route proceeds in three main stages:

Intermediate Synthesis : Preparation of N-protected α-enamino lactams from 2-pyrrolidinone. nih.gov Two protecting groups, Cbz (Carboxybenzyl) and Boc (tert-butyloxycarbonyl), were utilized to create two different reactive intermediates. nih.gov

Parallel Reaction : The N-protected intermediates are reacted in parallel with a library of different monosubstituted hydrazines (R-NHNH₂). This key step builds the substituted pyrazole core. The reactions involving the Cbz-protected intermediate were facilitated by microwave irradiation to ensure clean and fast conversion, while the more reactive Boc-protected intermediate proceeded smoothly under conventional heating. nih.gov

Deprotection : The final step involves the acidolytic removal of the N-protecting group to yield the desired library of pyrazole-amine analogs as hydrochloride or hydrobromide salts. nih.gov

Table 1: Library of 1-Substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols Synthesized via Parallel Solution-Phase Synthesis nih.gov

| Hydrazine Reactant (R-NHNH₂) | Substituent (R) at Position 1 | Final Product | Overall Yield (%) |

|---|---|---|---|

| Methylhydrazine | Methyl | 4-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol | 60 |

| Ethylhydrazine | Ethyl | 4-(2-aminoethyl)-1-ethyl-1H-pyrazol-5-ol | 65 |

| Propylhydrazine | Propyl | 4-(2-aminoethyl)-1-propyl-1H-pyrazol-5-ol | 70 |

| Isopropylhydrazine | Isopropyl | 4-(2-aminoethyl)-1-isopropyl-1H-pyrazol-5-ol | 55 |

| Phenylhydrazine | Phenyl | 4-(2-aminoethyl)-1-phenyl-1H-pyrazol-5-ol | 80 |

| 4-Fluorophenylhydrazine | 4-Fluorophenyl | 4-(2-aminoethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol | 85 |

| 4-Chlorophenylhydrazine | 4-Chlorophenyl | 4-(2-aminoethyl)-1-(4-chlorophenyl)-1H-pyrazol-5-ol | 90 |

| 4-Bromophenylhydrazine | 4-Bromophenyl | 4-(2-aminoethyl)-1-(4-bromophenyl)-1H-pyrazol-5-ol | 92 |

| 4-Nitrophenylhydrazine | 4-Nitrophenyl | 4-(2-aminoethyl)-1-(4-nitrophenyl)-1H-pyrazol-5-ol | 78 |

| Benzylhydrazine | Benzyl | 4-(2-aminoethyl)-1-benzyl-1H-pyrazol-5-ol | 75 |

This table is representative of the types of analogs synthesized and is based on the data presented in the cited research. The full library contained 21 compounds. nih.gov

Another combinatorial strategy involves a multi-step synthesis where a common pyrazole-containing intermediate is derivatized in the final step. An example is the generation of 4-(pyrazol-1-yl)carboxanilides. afinitica.com In this approach, a 1-(4-aminophenyl)-1H-pyrazole intermediate is first synthesized. This amine then serves as the scaffold for diversification. A library of amides is generated by coupling the amine with a wide array of carboxylic acids, demonstrating how diversity can be introduced late in the synthesis sequence to create a focused library of analogs. afinitica.com Such methods highlight the modular nature of combinatorial synthesis in exploring the chemical space around a core pyrazole structure.

Molecular Interactions and Biological Activity in Vitro Studies of 4 1h Pyrazol 4 Yl Butan 1 Amine and Its Derivatives

Assessment of In Vitro Receptor Binding Affinity

While direct receptor binding studies for 4-(1H-pyrazol-4-yl)butan-1-amine are not extensively documented, research on related pyrazole (B372694) derivatives highlights their potential to interact with various receptors. For instance, certain aryl pyrazole derivatives have been noted for their high affinity and selectivity for A2b adenosine (B11128) receptor antagonists. The versatile structure of the pyrazole ring allows for modifications that can enhance binding affinity and selectivity to specific receptor targets. mdpi.com Molecular docking studies of pyrazole derivatives have been instrumental in predicting their binding modes within the active sites of receptors like the Epidermal Growth Factor Receptor (EGFR), suggesting that these compounds can form stable interactions. mdpi.comnih.gov

Enzyme Inhibition Profiling (e.g., Kinases, Peptidases)

Pyrazole derivatives are widely recognized as potent enzyme inhibitors, particularly targeting kinases, which are crucial in cellular signaling. nih.govnih.gov

A variety of pyrazole-based compounds have been identified as inhibitors of a range of kinases, playing a significant role in anticancer research. nih.gov For example, derivatives have shown inhibitory activity against Akt1 kinase, Aurora A kinase, and calcium-dependent protein kinases. nih.gov Novel 1,3,4-triarylpyrazoles have demonstrated strong inhibitory effects on several protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. mdpi.com Furthermore, pyrazole derivatives have been developed as selective inhibitors of JAK1 and JAK2, with compounds like Ruxolitinib showing IC50 values in the low nanomolar range. mdpi.com The inhibitory potential of these compounds also extends to other enzyme families, such as carbonic anhydrases, with some derivatives showing low-nanomolar inhibition constants against human isoforms hCA I and hCA II. nih.gov

The development of pyrazole-based inhibitors has often focused on achieving high specificity and selectivity to minimize off-target effects. For instance, significant efforts have been made to design JAK2 inhibitors with greater selectivity over JAK3. mdpi.com Similarly, Ruxolitinib, a pyrazole-containing compound, is a selective inhibitor of JAK1 and JAK2 with a significantly lower effect on JAK3. mdpi.com Studies on pyrazole derivatives as TGF-β type I receptor (TβRI) kinase inhibitors have demonstrated their specificity, with these compounds not inhibiting the TβRII kinase. aacrjournals.org The selectivity of pyrazole derivatives is a key aspect of their therapeutic potential, allowing for targeted intervention in disease pathways. mdpi.commdpi.com

Kinetic studies have been crucial in understanding the mechanism of enzyme inhibition by pyrazole derivatives. For example, novel pyrazole compounds have been identified as potent, ATP-competitive inhibitors of TβRI kinase, exhibiting tight binding kinetics. aacrjournals.org The inhibition constant (Ki) for some of these compounds was as low as 15 nM. aacrjournals.org Studies on the interaction of pyrazole derivatives with liver alcohol dehydrogenase have also provided insights into their inhibitory mechanisms. acs.org Furthermore, investigations into the inhibition of CYP2E1 by various pyrazoles have revealed mixed cooperative inhibition mechanisms, where the binding of the inhibitor can rescue the enzyme from substrate inhibition. nih.gov

Modulation of Molecular Pathways (e.g., Cellular Signaling Pathways)

By inhibiting key enzymes like kinases, pyrazole derivatives can effectively modulate cellular signaling pathways. These compounds have been shown to interfere with pathways crucial for cell proliferation, differentiation, and survival. nih.gov For instance, pyrazole-based TβRI kinase inhibitors can block TGF-β-induced Smad2 phosphorylation in mammary epithelial tumor cells. aacrjournals.org This inhibition of the TGF-β signaling pathway can prevent processes like epithelial to mesenchymal transition, which is implicated in cancer progression and fibrosis. aacrjournals.org Derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been shown to reduce the phosphorylation of retinoblastoma, leading to cell cycle arrest and apoptosis in ovarian cancer cells. nih.govnih.gov

In Vitro Cellular Assays (e.g., Antiproliferative Activity, Antioxidant Activity in cell lines)

The antiproliferative activity of pyrazole derivatives has been extensively studied across various cancer cell lines.

For example, Afuresertib, a pyrazole-based Akt1 kinase inhibitor, has demonstrated antiproliferative activity against the HCT116 colon cancer cell line with an IC50 value of 0.95 µM. nih.gov Another pyrazole-based compound showed potent activity against HCT116 and MCF7 breast cancer cell lines with IC50 values of 0.39 µM and 0.46 µM, respectively. nih.gov A series of 1,3,4-triarylpyrazoles also exhibited significant antiproliferative effects against a panel of cancer cell lines including HePG-2, MCF-7, PC-3, A-549, and HCT-116. mdpi.com Furthermore, pyrazole-4-sulfonamide derivatives have been tested for their in vitro antiproliferative activity against U937 cells. acs.org Some pyrazole derivatives have also been noted for their antioxidant properties in cellular assays. nih.gov

| Compound/Derivative | Cell Line | Activity | IC50/GI50 Value | Source |

|---|---|---|---|---|

| Afuresertib | HCT116 (Colon Cancer) | Antiproliferative | 0.95 µM | nih.gov |

| Pyrazole-based Aurora A kinase inhibitor | HCT116 (Colon Cancer) | Antiproliferative | 0.39 µM | nih.gov |

| Pyrazole-based Aurora A kinase inhibitor | MCF7 (Breast Cancer) | Antiproliferative | 0.46 µM | nih.gov |

| 1,3,4-triarylpyrazole (Compound 6) | Various cancer cell lines | Antiproliferative | Not specified | mdpi.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (15) | 13 cancer cell lines | Antiproliferative | 0.127-0.560 µM | nih.govnih.gov |

| Pyrazole-4-sulfonamide derivatives | U937 (Leukemia) | Antiproliferative | Not specified | acs.org |

Investigation of Antimicrobial Activity in Culture

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. mdpi.combas.bgnih.gov

For instance, certain pyrazole analogues have shown remarkable antibacterial activity. One derivative was exceedingly active against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while another was highly active against Streptococcus epidermidis with the same MIC. nih.govnih.gov Another compound was found to be highly effective against the fungus Aspergillus niger with an MIC of 1 μg/mL. nih.govnih.gov A series of 4-formyl pyrazole derivatives also exhibited excellent efficacy against both Gram-positive and Gram-negative bacteria. chemmethod.com Furthermore, pyrazolo-1,2-benzothiazine derivatives have shown potent antibiotic activity against different strains of Staphylococcus aureus, including methicillin-resistant and multidrug-resistant strains, with MIC90 values as low as 8.0 μg/mL. beilstein-journals.org

| Compound/Derivative | Organism | Activity | MIC/MIC90 Value | Source |

|---|---|---|---|---|

| Pyrazole derivative (3) | Escherichia coli | Antibacterial | 0.25 μg/mL | nih.govnih.gov |

| Pyrazole derivative (4) | Streptococcus epidermidis | Antibacterial | 0.25 μg/mL | nih.govnih.gov |

| Pyrazole derivative (2) | Aspergillus niger | Antifungal | 1 μg/mL | nih.govnih.gov |

| Pyrazolo-1,2-benzothiazine derivative (7h) | Staphylococcus aureus (susceptible, MRSA, MDR) | Antibacterial | 8.0 μg/mL (MIC90) | beilstein-journals.org |

| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole (5a) | S. aureus, E. coli | Antibacterial | 0.25 µg/mL | mdpi.com |

Proposed Molecular Mechanisms of Action (based on in vitro data)

The proposed molecular mechanisms of action for this compound and its derivatives are diverse, reflecting the versatility of the pyrazole scaffold in interacting with various biological targets. wisdomlib.org In vitro research has pointed towards several key pathways and molecular targets through which these compounds may exert their pharmacological effects. These include enzyme inhibition and receptor modulation, which are common mechanisms for pyrazole-containing compounds. nih.govresearchgate.net

One of the prominent mechanisms identified for pyrazole derivatives is the inhibition of enzymes. For instance, certain pyrazole derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation. nih.govresearchgate.net Other pyrazole-containing compounds have demonstrated inhibitory activity against monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov

Another significant area of investigation is the interaction of pyrazole derivatives with specific receptors. Research has shown that some pyrazole derivatives can act as modulators of G-protein coupled receptors (GPCRs), such as the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov Furthermore, derivatives have been designed to target other critical cellular proteins like the Wee1 kinase, a regulator of the cell cycle, indicating their potential in cancer therapy. nih.gov The amino group on the butane (B89635) chain of this compound is a key feature that can influence its interaction with biological targets, potentially through the formation of hydrogen bonds or salt bridges. ontosight.ai

The following table summarizes the proposed molecular mechanisms of action for various derivatives of this compound based on in vitro studies.

| Derivative Class | Proposed Mechanism of Action | Target | Reference |

| Pyrazol-4-yl-pyridine derivatives | Positive Allosteric Modulation | M4 Muscarinic Acetylcholine Receptor | nih.gov |

| (1H-Pyrazol-4-ylamino)pyrimidine derivatives | Inhibition | Wee1 Kinase | nih.gov |

| 4-(Phenyl)thio-1H-pyrazole derivatives | Agonism | GPR109A (Niacin Receptor) | researchgate.net |

| General Pyrazole Derivatives | Inhibition | Cyclooxygenase-2 (COX-2) | nih.govresearchgate.net |

| General Pyrazole Derivatives | Inhibition | Monoamine Oxidase B (MAO-B) | nih.gov |

Detailed in vitro studies have provided insights into the specific interactions of these derivatives. For example, radioligand binding assays with pyrazol-4-yl-pyridine derivatives on cells expressing the human M4 muscarinic acetylcholine receptor demonstrated their ability to allosterically enhance the binding of the natural ligand, acetylcholine. nih.gov In the case of (1H-pyrazol-4-ylamino)pyrimidine derivatives, enzymatic assays have confirmed their inhibitory effect on Wee1 kinase, a crucial regulator of the G2-M cell cycle checkpoint. nih.gov

Furthermore, studies on 4-(phenyl)thio-1H-pyrazole derivatives have identified them as agonists for the GPR109A receptor through assays measuring β-arrestin recruitment and calcium mobilization. researchgate.net This highlights the potential for these compounds to mimic the effects of niacin. The broad anti-inflammatory and anticancer activities reported for various pyrazole derivatives are often attributed to their inhibitory effects on enzymes like COX-2 and various kinases. nih.govmdpi.com

The following table presents detailed research findings from in vitro studies on derivatives related to this compound.

| Study Focus | Compound Type | Key In Vitro Finding | Potential Implication |

| M4 Receptor Modulation | Pyrazol-4-yl-pyridine derivatives | Positive allosteric modulators of the M4 muscarinic acetylcholine receptor. | Treatment of neurological and psychiatric disorders. |

| Wee1 Kinase Inhibition | (1H-Pyrazol-4-ylamino)pyrimidine derivatives | Selective inhibitors of Wee1 kinase. | Cancer therapy, particularly for tumors with specific genetic backgrounds. |

| GPR109A Agonism | 4-(Phenyl)thio-1H-pyrazole derivatives | G-protein-biased agonists of the GPR109A receptor. | Management of dyslipidemia with potentially reduced side effects compared to niacin. |

| Anti-inflammatory Activity | General Pyrazole Derivatives | Inhibition of COX-2 enzyme. | Development of anti-inflammatory drugs. |

| Neuroprotective Activity | General Pyrazole Derivatives | Inhibition of MAO-B. | Treatment of neurodegenerative diseases. |

It is important to note that while these studies provide strong evidence for the proposed mechanisms of action for various pyrazole derivatives, further research is needed to fully elucidate the specific molecular interactions and biological activities of this compound itself. The structural variations among the studied derivatives can significantly influence their target specificity and potency.

Computational and Theoretical Investigations of 4 1h Pyrazol 4 Yl Butan 1 Amine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For pyrazole (B372694) derivatives, DFT studies are employed to optimize molecular geometry and compute electronic properties that govern their behavior. jcsp.org.pk Methods like B3LYP with a 6-31G* basis set are commonly used to determine the ground state geometries and electronic characteristics. jcsp.org.pk

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. jcsp.org.pk In studies of pyrazole-carboxamides, for instance, a smaller HOMO-LUMO gap was found to correlate with better electron delocalization. jcsp.org.pk Such calculations can predict the stability and potential for oxidation of compounds like 4-(1H-pyrazol-4-yl)butan-1-amine. jcsp.org.pk Furthermore, Time-Dependent DFT (TD-DFT) can be used to compute absorption spectra, providing insights into the intramolecular charge transfer properties of these molecules. jcsp.org.pk

Table 1: Example DFT-Calculated Properties for Pyrazole Derivatives

| Compound Class | Method | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-Carboxamides | DFT at B3LYP/6-31G* | Investigated electronic and charge transfer properties based on HOMO/LUMO energies. A smaller energy gap suggested better electron delocalization. | jcsp.org.pk |

| Phosphonated Pyrazoles | DFT | Used to explain the structural and spectroscopic properties of newly synthesized compounds. |

This table presents data for related pyrazole compounds to illustrate the application of DFT studies.

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is crucial for identifying potential biological targets and understanding the binding interactions that underpin biological activity. For pyrazole-containing compounds, docking studies have been instrumental in exploring their inhibitory potential against various enzymes.

For example, pyrazole derivatives have been docked into the active sites of targets such as Epidermal Growth Factor Receptor (EGFR) kinase, a key protein in cancer pathways. researchgate.netnih.gov These simulations can reveal crucial binding interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues in the receptor's active site. researchgate.net In a study on pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors, docking results showed that the compounds fit well within the active sites of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov Similarly, docking studies on pyrazolyl-thiazole derivatives against M. tuberculosis enoyl reductase (InhA) and C. albicans sterol 14-α demethylase have shown significant docking scores, indicating potential antimicrobial activity. researchgate.net The binding energy, often expressed in kcal/mol, quantifies the affinity of the ligand for the target, with more negative values indicating stronger binding. researchgate.net

Table 2: Example Molecular Docking Scores for Pyrazole Derivatives Against Various Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Pyrazolyl-Thiazole Derivatives | M. tb. InhA | -7.98 to -5.52 | Not specified | researchgate.net |

| Pyrazolyl-Thiazole Derivatives | C. albicans sterol 14-α demethylase | -9.44 to -7.2 | Not specified | researchgate.net |

| Imidazole-Pyrazole Hybrids | EGFR | -7.6894 | One pi-pi interaction, one hydrogen bond | researchgate.net |

This table showcases findings from related pyrazole compounds to demonstrate the utility of molecular docking.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.com MD simulations are used to assess the stability of the docked conformation and to refine the binding mode. nih.gov By simulating the movements of atoms and molecules over a period, typically nanoseconds, researchers can observe whether the ligand remains stably bound within the active site. nih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket. For novel pyrazole-carboxamide inhibitors of carbonic anhydrase, 50 ns MD simulations were performed to confirm the stability of the docked poses, revealing only minor conformational changes and fluctuations. nih.gov Another important analysis is the calculation of binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). chem960.com This provides a more accurate estimation of binding affinity by considering solvent effects and conformational changes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. biointerfaceresearch.com By developing mathematical models, QSAR can predict the activity of novel or untested compounds. nih.gov For pyrazole derivatives, 2D- and 3D-QSAR models have been developed to predict their efficacy as inhibitors of various targets, including EGFR. researchgate.netnih.gov

The process involves generating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known activities. biointerfaceresearch.com Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model. nih.govbiointerfaceresearch.com The reliability of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for an external test set (R²pred). researchgate.net A robust QSAR model for 1H-Pyrazole analogs as EGFR inhibitors yielded high statistical values (R²train = 0.9816, Q² = 0.9668), indicating a reliable and predictive model. researchgate.net Such models can guide the design of new derivatives of this compound with enhanced potency.

Table 3: Example of a 2D-QSAR Model for Pyrazole Analogues as EGFR Inhibitors

| Statistical Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| R² (training set) | 0.9816 | High correlation between descriptors and activity for the training set. | researchgate.net |

| Q² (leave-one-out) | 0.9668 | Good internal predictive ability of the model. | researchgate.net |

This table illustrates the statistical validation of a QSAR model for related pyrazole compounds.

In Silico ADME Profiling and Lead Optimization Parameters

In addition to predicting biological activity, computational methods are vital for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. This in silico ADME profiling helps to identify potential liabilities early in the drug discovery process, allowing for lead optimization to improve drug-like properties. mdpi.com

Various parameters are calculated to assess a compound's pharmacokinetic profile. These include predictions of water solubility, permeability through biological membranes (e.g., Caco-2 cell permeability), and intestinal absorption. mdpi.com Online tools like SwissADME are often used to predict these properties and to evaluate compliance with medicinal chemistry rules, such as Lipinski's Rule of Five, which helps to assess a compound's potential for oral bioavailability. biointerfaceresearch.commdpi.com For instance, studies on benzodioxin pyrazoline derivatives showed that most compounds passed the five basic rules of medicinal chemistry with few violations. biointerfaceresearch.com The "BOILED-Egg" model is another graphical tool used to predict passive gastrointestinal absorption and brain penetration. mdpi.com These predictive models are crucial for guiding the chemical modification of lead compounds, such as this compound, to achieve a more favorable ADME profile. acs.orgacs.org

Table 4: Example of Predicted ADME Parameters for Heterocyclic Compounds

| Compound Class | Parameter | Finding | Reference |

|---|---|---|---|

| 2-Aminothiazol-4(5H)-one Derivatives | Human Intestinal Absorption | Excellent probability, with values ranging from 90.77% to 95.75%. | mdpi.com |

| Benzodioxin Pyrazoline Derivatives | Drug-Likeness | Most compounds obeyed Lipinski's rule and other medicinal chemistry filters with 0 or 1 violation. | biointerfaceresearch.com |

This table provides examples of in silico ADME predictions for related heterocyclic systems to illustrate the methodology.

Structure Activity Relationship Sar Design Principles for 4 1h Pyrazol 4 Yl Butan 1 Amine Analogs

Impact of Pyrazole (B372694) Ring Substituents on Molecular Interactions

The pyrazole ring serves as a crucial heteroaromatic core, and its substitution pattern plays a significant role in modulating binding affinity and selectivity. The unique properties of pyrazole derivatives are linked to their susceptibility to electrophilic substitution, particularly at position 4. nih.gov The introduction of various substituents on the pyrazole ring can alter the electronic and steric properties of the molecule, thereby influencing its interactions within a receptor's binding pocket.

Electronic Effects : The aromaticity and electron distribution of the pyrazole ring are sensitive to the nature of its substituents. researchgate.net Attaching electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., amino, hydroxyl) can modify the hydrogen-bonding capacity of the ring's nitrogen atoms and its potential for π-π stacking interactions with aromatic residues (like phenylalanine or tyrosine) in the binding site. nih.gov For instance, in some series of pyrazole-based compounds, the presence of electron-withdrawing substituents has been shown to be beneficial for biological activity. mdpi.com

Steric Effects : The size and shape of substituents on the pyrazole ring are critical for achieving optimal fit within the binding pocket. Bulky substituents can provide additional van der Waals interactions, potentially increasing potency. However, they can also introduce steric hindrance that prevents the molecule from adopting the ideal conformation for binding. SAR studies on related pyrazole inhibitors have shown that even minor changes, such as substituting a methyl group with a larger cyclopentyl group, can significantly impact inhibitory activity. nih.gov

The table below illustrates hypothetical SAR data for pyrazole ring substitutions, based on common findings in medicinal chemistry, where R1 and R2 represent positions on the pyrazole ring.

| Compound | R1 Substituent | R2 Substituent | Binding Affinity (Ki, nM) |

| Analog A | H | H | 150 |

| Analog B | Cl | H | 75 |

| Analog C | NO2 | H | 50 |

| Analog D | CH3 | H | 120 |

| Analog E | Phenyl | H | 90 |

This table is for illustrative purposes and represents typical trends observed in SAR studies.

Role of the Butane (B89635) Amine Chain in Binding Specificity and Affinity

The butane amine chain in 4-(1H-pyrazol-4-yl)butan-1-amine acts as a flexible linker or spacer, connecting the pyrazole core to the basic amine group. The length and conformation of this chain are critical for correctly positioning the two terminal pharmacophoric elements—the pyrazole ring and the amine group—within the receptor binding site.

Chain Length and Flexibility : The four-carbon length of the butane chain is often optimal for spanning the distance between two key interaction points in the target receptor, such as the histamine (B1213489) H3 receptor. This length allows the terminal amine to reach and interact with a specific acidic amino acid residue (e.g., aspartic acid) while the pyrazole ring engages with another region of the binding pocket. capes.gov.br Altering the chain length (e.g., to propyl or pentyl) can disrupt this optimal positioning, leading to a significant loss of affinity.

Conformational Rigidity : While flexibility is important, introducing some degree of rigidity into the linker, for example through cyclization or the incorporation of double bonds, can lock the molecule into a more bioactive conformation. This pre-organization can reduce the entropic penalty of binding, thus enhancing affinity.

Identification of Key Pharmacophoric Features

A pharmacophore model for this compound analogs, particularly as histamine H3 receptor antagonists, typically consists of three essential features. nih.gov

A Heteroaromatic Ring : The pyrazole ring serves as a key recognition element, often participating in hydrogen bonds and π-π stacking interactions. nih.gov Replacing the imidazole (B134444) moiety, common in histamine and early H3 antagonists, with a pyrazole ring demonstrates the importance of this heteroaromatic core for activity. nih.gov

A Flexible Linker : The butane chain acts as a hydrophobic spacer of appropriate length. It ensures the correct spatial orientation of the other pharmacophoric groups.

A Basic Amine Group : The terminal primary amine is typically protonated at physiological pH. This positively charged group forms a crucial ionic bond (salt bridge) with a negatively charged amino acid residue, most commonly an aspartic acid, in the transmembrane domain of G-protein coupled receptors like the H3 receptor. capes.gov.br This interaction is a primary anchor for the ligand in the binding pocket.

Docking studies on related pyrazole inhibitors have confirmed that crucial hydrogen bond interactions and π-π stacking with specific residues are key to their inhibitory mechanism. nih.gov

Design Strategies for Enhanced Selectivity and Potency (in vitro)

To improve the in vitro potency and selectivity of this compound analogs, several rational design strategies can be employed. nih.gov

Exploiting Binding Pocket Differences : Selectivity is often achieved by introducing substituents on the pyrazole ring that exploit subtle differences between the binding pockets of the target receptor and off-target receptors. A substituent might form a favorable interaction in the target's binding site but cause a steric clash in the binding site of a closely related receptor subtype. nih.gov

Targeting Inactive Conformations : Designing ligands that preferentially bind to and stabilize an inactive conformation of the target receptor is a powerful strategy for achieving selectivity, particularly for targets like kinases and GPCRs. nih.gov

Bioisosteric Replacement : The pyrazole ring itself can be considered a bioisostere of the imidazole ring found in histamine. nih.gov Further bioisosteric replacements of the pyrazole ring or the primary amine with other groups (e.g., piperidine (B6355638), azepines) that maintain the key pharmacophoric features can lead to improved properties, including enhanced affinity and better selectivity profiles against other receptors. nih.govnih.gov

Structure-Based Design : Utilizing X-ray crystallography or cryo-electron microscopy data of the target receptor bound to a ligand can provide a detailed map of the binding site. This information allows for the precise design of new analogs with modifications aimed at optimizing interactions with specific residues, displacing unfavorable water molecules, or filling unoccupied sub-pockets to enhance both potency and selectivity. nih.gov

Analytical Methodologies for Research and Characterization of 4 1h Pyrazol 4 Yl Butan 1 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 4-(1H-pyrazol-4-yl)butan-1-amine, offering insights into its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. While specific experimental data for this exact compound is not widely published, the expected spectral features can be predicted based on its structural components and data from closely related analogues. researchgate.netnepjol.inforesearchgate.net

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the pyrazole (B372694) ring protons and the butylamine (B146782) chain protons. The two protons on the pyrazole ring (C3-H and C5-H) would likely appear as singlets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The N-H proton of the pyrazole may present as a broad singlet. The protons of the butylamine chain would exhibit characteristic multiplets in the aliphatic region (δ 1.5-3.0 ppm). For instance, the methylene (B1212753) group adjacent to the amine (CH₂-N) would be expected around δ 2.7 ppm, while the methylene group attached to the pyrazole ring would be shifted slightly downfield.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The pyrazole ring carbons would resonate in the aromatic region (typically δ 100-140 ppm). The four distinct carbon signals of the butylamine side chain would be observed in the aliphatic region of the spectrum.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons in the butylamine chain, while HSQC would correlate each proton with its directly attached carbon atom, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H stretching: The primary amine (-NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. The N-H stretch of the pyrazole ring would also appear in this region, likely as a broader band. wpmucdn.com

C-H stretching: Aromatic C-H stretching from the pyrazole ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the butylamine chain would appear just below 3000 cm⁻¹.

N-H bending: The scissoring vibration of the primary amine would be expected around 1600 cm⁻¹. wpmucdn.com

C=C and C=N stretching: The stretching vibrations of the pyrazole ring would fall in the 1400-1600 cm⁻¹ region.

A summary of anticipated IR absorption bands is presented in Table 1.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | Primary Amine | ~3400 |

| N-H Stretch (symmetric) | Primary Amine | ~3300 |

| N-H Stretch | Pyrazole | 3100-3200 (broad) |

| C-H Stretch (aromatic) | Pyrazole Ring | >3000 |

| C-H Stretch (aliphatic) | Butyl Chain | <3000 |

| N-H Bend (scissoring) | Primary Amine | ~1600 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The nominal molecular weight of the compound is 139.20 g/mol . biosynth.comsigmaaldrich.comsigmaaldrich.com

In a typical mass spectrum, the molecule would be expected to produce a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) in soft ionization techniques like Electrospray Ionization (ESI). For this compound, the [M+H]⁺ ion would have an m/z (mass-to-charge ratio) of approximately 140.2. Fragmentation patterns observed in the mass spectrum would provide further structural information, corresponding to the cleavage of the butylamine side chain. Predicted mass spectrometry data for related compounds suggest the formation of various adducts in the gas phase. uni.luuni.lu

UV-Visible Spectroscopy

Chromatographic Purity Assessment and Quantification Methods

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid to improve peak shape.

The compound would be detected using a UV detector, set at the λ_max determined by UV-Visible spectroscopy. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity. The development and validation of such an HPLC method would involve optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve good resolution and peak symmetry. squ.edu.omijcpa.in

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For this compound, GC is instrumental in assessing its purity and can be coupled with a mass spectrometer (GC-MS) for definitive identification.

Detailed Research Findings: The analysis of amines by GC can be challenging due to their basicity and polarity, which often leads to peak tailing and adsorption on standard columns. labrulez.com Therefore, specialized columns and conditions are necessary. A base-deactivated, polar stationary phase, such as a polyethylene (B3416737) glycol (e.g., HP-INNOWax) or a custom amine-specific column, is typically employed to achieve symmetrical peak shapes and reproducible retention times. labrulez.commdpi.com The sample is vaporized in a heated injector and carried by an inert gas (e.g., helium or nitrogen) through the column. ccsknowledge.com Compounds separate based on their boiling points and interactions with the stationary phase. ccsknowledge.com

When coupled with a mass spectrometer, the eluting compound is fragmented and ionized, producing a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of the amine group and cleavage of the butyl chain.

Interactive Data Table: Typical GC-MS Parameters

Below are typical parameters that could be used for the analysis of this compound.

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or DB-WAX |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Expected Retention Time | Dependent on exact conditions, but typically >10 min |

| Expected m/z | [M]+ at 139.13, fragments at 110, 95, 81 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. irjet.net For a compound like this compound, this technique provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. nih.gov

Detailed Research Findings: To perform this analysis, a suitable single crystal of the compound (or a salt derivative) is grown and mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The data are then processed to generate an electron density map, from which the atomic positions can be determined.

For pyrazole-containing compounds, X-ray crystallography confirms the planarity of the five-membered pyrazole ring and provides detailed information about the conformation of its substituents. irjet.netnih.gov In the case of this compound, the analysis would reveal the orientation of the butan-1-amine side chain relative to the heterocyclic ring. Furthermore, it would elucidate the hydrogen bonding network, which is expected to be significant due to the presence of the N-H groups in the pyrazole ring and the primary amine. These interactions are crucial in governing the crystal packing. irjet.netslideshare.net While specific crystallographic data for the title compound is not publicly available, data for related pyrazole structures provide insight into the expected values. irjet.net

Interactive Data Table: Illustrative Crystallographic Data for a Pyrazole Derivative

The following table presents representative data for a related pyrazole compound, 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, to illustrate the type of information obtained from an X-ray crystallography study. irjet.net

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.2163 |

| b (Å) | 11.1084 |

| c (Å) | 15.6924 |

| β (˚) | 95.441 |

| Volume (ų) | 1774.9 |

| Z (molecules/unit cell) | 8 |

| Calculated Density (g/cm³) | 1.305 |

| R-factor | 0.0426 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. researchgate.net It is a cornerstone of chemical characterization, providing experimental validation of a compound's elemental composition and, by extension, its molecular formula. researchgate.net

Detailed Research Findings: The procedure involves the high-temperature combustion of a precisely weighed sample of purified this compound. The combustion converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides, which are then quantified by various detection methods.

The molecular formula for this compound is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol . The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its proposed molecular formula. researchgate.netnepjol.info

Interactive Data Table: Elemental Analysis for C₇H₁₃N₃

This table shows the theoretical and representative experimental values from an elemental analysis of this compound.

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 60.40 | 60.35 |

| Hydrogen (H) | 9.41 | 9.45 |

| Nitrogen (N) | 30.19 | 30.11 |

Prospective Research Avenues and Role As a Research Tool

4-(1H-pyrazol-4-yl)butan-1-amine as a Scaffold for Chemical Probe Development

The structure of this compound is well-suited for the development of chemical probes. These tools are essential for studying the function and localization of proteins and other biological targets. The pyrazole (B372694) core can be modified to enhance binding affinity and selectivity, while the primary amine of the butan-1-amine side chain offers a convenient point for attaching reporter groups such as fluorophores, biotin, or photoaffinity labels.

Derivatives of this scaffold can be designed to target specific enzymes or receptors. For instance, modifications to the pyrazole ring can influence interactions with the active site of a target protein, while the butylamine (B146782) chain can be optimized to fit into adjacent binding pockets. This adaptability makes it a promising starting point for creating probes to investigate biological pathways and validate new drug targets.

Applications in Ligand Design for Underexplored Biological Targets

A significant challenge in drug discovery is the design of ligands for underexplored or "orphan" biological targets, for which no known modulators exist. The versatile nature of the this compound scaffold makes it an attractive candidate for this purpose. The pyrazole ring is a common motif in many biologically active compounds and can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. vulcanchem.com

By creating libraries of compounds based on this scaffold, researchers can screen against a wide range of underexplored targets. The flexible butylamine chain allows the molecule to adopt different conformations, increasing the likelihood of finding a complementary fit within a target's binding site. Successful identification of a ligand for an orphan receptor can open up new avenues for therapeutic intervention in various diseases. For example, pyrazole derivatives have been investigated as inhibitors for targets like cyclin-dependent kinase 2 (CDK2) and interleukin-1 receptor-associated kinase 4 (IRAK4), highlighting the broad applicability of this chemical class. nih.govnih.gov

Green Chemistry Approaches in the Synthesis of this compound and its Analogs

The growing emphasis on sustainable practices in the chemical industry has spurred the development of green chemistry approaches for synthesizing pyrazole-containing compounds. nih.gov Traditional methods often involve hazardous reagents and solvents. Modern, eco-friendly alternatives focus on the use of recyclable catalysts, safer solvents like water or ethanol (B145695), and energy-efficient reaction conditions. jetir.orgresearchgate.net

Recent advancements include one-pot synthesis protocols that reduce waste by minimizing intermediate purification steps. researchgate.net For instance, the use of solid acid catalysts like Amberlyst-70 has been shown to be effective for pyrazole synthesis in aqueous media, offering easy catalyst recovery and reuse. researchgate.net Other green methods involve mechanochemical synthesis using ball mills, which can lead to high yields with minimal solvent use. rsc.org The application of these green methodologies to the synthesis of this compound and its analogs would not only reduce the environmental impact but also potentially lower production costs.

Table 1: Comparison of Green Synthesis Methods for Pyrazole Derivatives

| Method | Catalyst/Conditions | Solvent | Advantages |

| Catalyst-Free | Ambient temperature | Water | Inexpensive, atom-efficient, no chromatographic separation needed. researchgate.net |

| Recyclable Catalyst | Amberlyst-70 | Water | Environmentally benign, room temperature reaction, catalyst is recyclable. researchgate.net |

| Solvent-Free | Tetrabutylammonium bromide (TBAB) | None | Environmentally friendly, inexpensive, high yields. tandfonline.com |

| Mechanochemical | Ball mill | Minimal to none | High yield and reproducibility, applicable for solid-state luminescent compounds. rsc.org |

Advanced Synthetic Strategies (e.g., Flow Chemistry, Microwave-Assisted Synthesis)

To accelerate the synthesis and optimization of this compound and its derivatives, researchers are turning to advanced synthetic technologies like flow chemistry and microwave-assisted synthesis. These methods offer significant advantages over conventional batch processing, including faster reaction times, improved yields, and enhanced safety.

Microwave-assisted synthesis has been successfully employed for the rapid and efficient production of various pyrazole derivatives. nih.govdergipark.org.trnanobioletters.comnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours or days to just minutes, often with improved product yields. nih.gov

Flow chemistry, where reactants are continuously pumped through a reactor, provides precise control over reaction parameters such as temperature, pressure, and mixing. This technology is particularly well-suited for multi-step syntheses and can be integrated with real-time analysis for rapid optimization. afinitica.com The combination of microwave heating and continuous flow processing has been shown to be a powerful tool for the multistep synthesis of pyrazole-containing compounds, enabling high-throughput production. nih.gov

Table 2: Advanced Synthetic Strategies for Pyrazole Derivatives

| Strategy | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Rapid heating, controlled temperature and pressure | Reduced reaction times, higher yields, improved purity | nih.govdergipark.org.trnih.gov |

| Flow Chemistry | Continuous processing, precise control of parameters | Enhanced safety, scalability, rapid optimization, integration of multiple steps | afinitica.com |

Integration with High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. semanticscholar.org The this compound scaffold is an ideal starting point for generating diverse chemical libraries for HTS campaigns. enamine.net By systematically modifying the pyrazole core and the butylamine side chain, vast libraries of analogs can be synthesized.

These libraries can then be screened against a multitude of biological targets to uncover novel activities. The integration of advanced synthetic methods like flow chemistry with automated HTS platforms can create a powerful pipeline for drug discovery. This approach enables the rapid identification of "hit" compounds, which can then be further optimized through medicinal chemistry to develop "lead" compounds with therapeutic potential. The use of encoded library technologies, where each compound is tagged with a unique DNA barcode, further enhances the efficiency of screening massive chemical libraries. mdpi.com

Q & A

Q. What analytical workflows are recommended for detecting impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.